molecular formula C12H8Cl2N2O3 B15006570 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde

4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde

Cat. No.: B15006570
M. Wt: 299.11 g/mol
InChI Key: ISZODPGFMVQOBJ-UHFFFAOYSA-N
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Description

4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde is a chemical compound that features a benzaldehyde core substituted with a methoxy group and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3,6-dichloropyridazine with 3-methoxybenzaldehyde under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzoic acid.

    Reduction: 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzyl alcohol.

    Substitution: 4-[(3,6-Diaminopyridazin-4-yl)oxy]-3-methoxybenzaldehyde.

Scientific Research Applications

4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: A precursor in the synthesis of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde.

    4-[(3,6-Dichloropyridazin-4-yl)oxy]benzaldehyde: Lacks the methoxy group present in this compound.

Uniqueness

This compound is unique due to the presence of both the methoxy group and the pyridazinyl group, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H8Cl2N2O3

Molecular Weight

299.11 g/mol

IUPAC Name

4-(3,6-dichloropyridazin-4-yl)oxy-3-methoxybenzaldehyde

InChI

InChI=1S/C12H8Cl2N2O3/c1-18-9-4-7(6-17)2-3-8(9)19-10-5-11(13)15-16-12(10)14/h2-6H,1H3

InChI Key

ISZODPGFMVQOBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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